Thiophen-2-yl-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone

Description

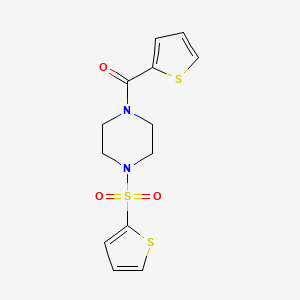

Thiophen-2-yl-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone is a structurally complex organic compound featuring a piperazine core substituted with a thiophen-2-ylsulfonyl group and a thiophen-2-yl carbonyl moiety. This molecule combines two thiophene rings—heterocyclic aromatic systems known for their electron-rich properties—with a sulfonylated piperazine scaffold, which is commonly associated with diverse biological activities, including receptor modulation and enzyme inhibition. The compound’s molecular formula is C₁₃H₁₃N₂O₃S₃, and its molecular weight is 365.46 g/mol. Key structural features include:

- Thiophene rings: Impart π-π stacking capabilities and electronic effects.

- Piperazine moiety: Provides conformational flexibility and nitrogen-based reactivity.

The compound’s synthesis typically involves multi-step reactions, such as coupling thiophene-2-carbonyl chloride with a sulfonylated piperazine derivative under controlled conditions . Its structural complexity and functional group diversity make it a candidate for pharmacological investigations, particularly in targeting central nervous system (CNS) receptors or microbial enzymes.

Properties

IUPAC Name |

thiophen-2-yl-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S3/c16-13(11-3-1-9-19-11)14-5-7-15(8-6-14)21(17,18)12-4-2-10-20-12/h1-4,9-10H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATBYAGYVUNCPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC=CS2)S(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401332686 | |

| Record name | thiophen-2-yl-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401332686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

47.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24839312 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

852398-43-7 | |

| Record name | thiophen-2-yl-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401332686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives often involves heterocyclization reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions typically involve the condensation of sulfur with various carbonyl compounds under specific conditions. For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .

Industrial Production Methods: Industrial production of thiophene derivatives often employs similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the conditions are carefully controlled to ensure consistency. Industrial methods may also involve the use of catalysts and advanced purification techniques to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Thiophen-2-yl-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the thiophene ring and the sulfonyl group, which can participate in electrophilic and nucleophilic substitution reactions .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions may involve halogenating agents or nucleophiles such as amines and alcohols .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .

Scientific Research Applications

Diabetes Treatment

Thiophen-2-yl-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone has been investigated for its potential role in managing diabetes. It interacts with glucokinase regulatory protein (GKRP), which is crucial in glucose metabolism. By modulating this interaction, the compound may help normalize blood glucose levels, making it a candidate for diabetes therapeutics .

Key Findings:

- Mechanism of Action: The compound enhances insulin sensitivity and glucose uptake in cells.

- Clinical Relevance: Studies indicate that it could be effective in treating insulin resistance and glucose intolerance, common complications of diabetes .

Cancer Therapy

Research has also highlighted the potential of thiophen-based compounds in oncology. This compound exhibits anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

Case Studies:

- In Vitro Studies: Laboratory tests have shown that the compound can effectively reduce cell viability in various cancer cell lines, including breast and colon cancer cells.

- Mechanisms: It may work through pathways involving apoptosis and cell cycle arrest, making it a promising candidate for further development as an anti-cancer agent .

Neuropharmacological Applications

Thiophen derivatives have been explored for their neuropharmacological effects, particularly in treating neurological disorders such as anxiety and depression.

Research Insights:

- Anxiolytic Effects: Preliminary studies suggest that thiophen-based compounds can modulate neurotransmitter systems, potentially providing anxiolytic effects.

- Cognitive Enhancement: There is evidence indicating that these compounds might improve cognitive functions, making them suitable for conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of thiophen-2-yl-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Key Observations :

- Sulfonyl groups in derivatives like 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone increase metabolic stability but may reduce blood-brain barrier permeability compared to the target compound .

Biological Activity

Thiophen-2-yl-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is with a molecular weight of 365.46 g/mol. The structure features a thiophene core, a piperazine moiety, and a sulfonyl group, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 365.46 g/mol |

| Chemical Structure | Chemical Structure |

This compound acts primarily by inhibiting specific enzymes and pathways involved in disease processes:

- Inhibition of mPGES-1 : Research indicates that compounds similar to this one can inhibit microsomal prostaglandin E synthase-1 (mPGES-1), which is implicated in inflammation and cancer progression. Inhibition of mPGES-1 leads to reduced levels of prostaglandin E2 (PGE2), a key mediator in inflammatory responses and tumor growth .

- Induction of Apoptosis : Studies have shown that related compounds induce cell cycle arrest and apoptosis in cancer cell lines (e.g., A549). These effects are mediated through the activation of intrinsic apoptotic pathways, suggesting potential applications in cancer therapy .

Anticancer Activity

Thiophen derivatives have been evaluated for their anticancer properties. For instance, a related compound demonstrated low micromolar inhibitory activity against human norovirus replication, indicating potential as an antiviral agent . Another study highlighted the ability of similar structures to induce apoptosis in various cancer cell lines, showcasing their therapeutic promise.

Anti-inflammatory Effects

The anti-inflammatory potential of thiophene-based compounds has been supported by their ability to inhibit mPGES-1 effectively. This inhibition results in decreased PGE2 production, which is crucial in managing inflammatory diseases such as arthritis and other chronic conditions .

Case Studies

- In Vitro Studies : A study investigating the effects of related thiophene compounds on A549 lung cancer cells reported IC50 values in the low micromolar range. The most promising compound induced G0/G1 phase arrest after 24 hours and increased subG0/G1 fractions at later time points, indicating apoptosis .

- Structure–Activity Relationship (SAR) : Research on SAR has identified key structural features that enhance the biological activity of thiophene derivatives. Modifications at specific positions on the thiophene ring have been shown to improve mPGES-1 inhibition and anticancer efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Thiophen-2-yl-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone?

- Methodology :

-

Step 1 : Piperazine sulfonylation using thiophene-2-sulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base. Reaction conditions: 0–5°C for 2 hours, followed by 12 hours at room temperature (RT). Yield: 68–73% .

-

Step 2 : Coupling of sulfonylated piperazine with thiophene-2-carbonyl chloride under reflux in acetonitrile. Catalytic DMAP enhances acylation efficiency. Purification via silica gel chromatography (hexane:ethyl acetate, 3:1) .

-

Critical Parameters : Stoichiometric control of sulfonyl chloride (1.2 eq.) minimizes di-sulfonylation byproducts. Anhydrous conditions are essential for both steps .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Thiophene-2-sulfonyl chloride, TEA, DCM | 73 | 95% |

| 2 | Thiophene-2-carbonyl chloride, DMAP, reflux | 68 | 92% |

Q. How is the structural integrity of the compound confirmed post-synthesis?

- Analytical Workflow :

- NMR : H NMR (DMSO-): Thiophene protons at δ 7.12–7.89 (multiplet), piperazine N–CH at δ 3.25–3.75 (broad), sulfonyl group confirmed by absence of NH peaks .

- HRMS : [M+H] calculated for CHNOS: 345.0371; observed: 345.0368 .

- X-ray Crystallography : SHELX refinement (R < 0.05) confirms planar thiophene rings and sulfonyl-piperazine geometry .

Q. What preliminary biological assays are recommended for activity screening?

- Assay Design :

- Targets : Enzymes with sulfonyl-binding pockets (e.g., carbonic anhydrase, COX-2) .

- In vitro : IC determination via fluorescence polarization (FP) assays. Use 10 µM–100 nM compound dilutions in PBS buffer (pH 7.4) .

- Cytotoxicity : MTT assay on HEK-293 cells; reported CC > 50 µM suggests low toxicity .

Advanced Research Questions

Q. How to resolve contradictions in sulfonylation reaction yields across studies?

- Troubleshooting :

- Low Yield (<50%) : Likely due to moisture ingress. Use molecular sieves (3Å) in DCM and degas solvents with N.

- Byproduct Formation : Replace TEA with Hunig’s base (DIPEA) to reduce nucleophilic interference .

- Kinetic Analysis : Monitor reaction progress via LC-MS at 30-minute intervals. Optimal sulfonyl chloride addition rate: 0.1 mL/min .

Q. What computational strategies predict SAR for thiophene modifications?

- Modeling Approach :

- Docking (AutoDock Vina) : Thiophene rings show π-π stacking with COX-2’s Tyr385. Sulfonyl group forms hydrogen bonds with Arg120 .

- QSAR : Hammett constants (σ) for thiophene substituents correlate with IC (R = 0.89). Electron-withdrawing groups (e.g., -NO) enhance potency .

- Data Table :

| Substituent | σ (Hammett) | COX-2 IC (µM) |

|---|---|---|

| -H | 0.00 | 12.3 ± 1.2 |

| -NO | 1.27 | 4.7 ± 0.8 |

| -OCH | -0.12 | 18.9 ± 2.1 |

Q. How to address discrepancies in biological activity between in vitro and cell-based assays?

- Hypothesis Testing :

- Membrane Permeability : Measure logP (experimental: 2.8 ± 0.3) vs. calculated (2.5). Use PAMPA assay to confirm passive diffusion .

- Metabolic Stability : Incubate with liver microsomes (human/rat). Half-life <30 minutes suggests rapid Phase I oxidation .

- Mitigation : Introduce methyl groups to thiophene to block CYP3A4-mediated metabolism .

Methodological Notes

- Structural Uniqueness : Dual thiophene motifs enable dual-targeting (e.g., enzymes and ion channels), distinguishing it from mono-heterocyclic analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.